BenchChemオンラインストアへようこそ!

ookinete antigen P25, Plasmodium

Malaria transmission-blocking vaccine Pfs25 Pfs230D1

Ookinete antigen P25 (Pfs25) is a 25 kDa glycosylphosphatidylinositol-anchored surface protein of Plasmodium falciparum zygotes and ookinetes, comprising four epidermal growth factor (EGF)-like domains stabilized by 11 disulfide bonds formed from 22 conserved cysteines. As a leading transmission-blocking vaccine (TBV) candidate, Pfs25 elicits antibodies that inhibit parasite development within the Anopheles mosquito midgut, thereby interrupting the malaria transmission cycle.

Molecular Formula C19H14IN5O2
Molecular Weight 0
CAS No. 132965-94-7
Cat. No. B1178339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameookinete antigen P25, Plasmodium
CAS132965-94-7
Synonymsookinete antigen P25, Plasmodium
Molecular FormulaC19H14IN5O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pfs25 (Ookinete Antigen P25, Plasmodium falciparum, CAS 132965-94-7): Procurement-Relevant Baseline for a Leading Malaria Transmission-Blocking Vaccine Candidate


Ookinete antigen P25 (Pfs25) is a 25 kDa glycosylphosphatidylinositol-anchored surface protein of Plasmodium falciparum zygotes and ookinetes, comprising four epidermal growth factor (EGF)-like domains stabilized by 11 disulfide bonds formed from 22 conserved cysteines [1][2]. As a leading transmission-blocking vaccine (TBV) candidate, Pfs25 elicits antibodies that inhibit parasite development within the Anopheles mosquito midgut, thereby interrupting the malaria transmission cycle [1][3]. Its complex tertiary structure and absence of N-linked glycosylation in the native parasite present significant challenges for recombinant expression, making the choice of production platform and formulation strategy critical determinants of downstream functional activity [2][4].

Why Pfs25 (CAS 132965-94-7) Cannot Be Simply Substituted: Structural Complexity and Functional Consequences of In-Class Substitution


The TBV antigen class encompasses multiple targets (Pfs25, Pfs28, Pfs230, Pfs48/45) and two species orthologs (Pfs25 and Pvs25), yet they are not functionally interchangeable. Pfs25 and Pvs25 exhibit fundamentally different antibody titer–function correlations (Spearman ρ = 0.934 vs. 0.616), meaning that equivalent ELISA titers do not predict equivalent transmission-blocking activity across species [1]. Within P. falciparum, Pfs25 and Pfs230D1 differ dramatically in clinical potency: achieving 80% transmission-reducing activity (TRA) requires approximately 7.6-fold more anti-Pfs25 ELISA units than anti-Pfs230D1 units [2]. Furthermore, Pfs25 expressed in different platforms (baculovirus vs. P. pastoris vs. E. coli) yields products with distinct homogeneity, glycosylation status, and disulfide bond integrity, all of which directly impact the elicitation of functional transmission-blocking antibodies [3][4]. These differences preclude simple substitution without quantitative functional validation in the intended assay system.

Pfs25 (CAS 132965-94-7): Quantitative Head-to-Head Evidence for Scientific Selection and Procurement Decisions


Pfs25 vs. Pfs230D1: Clinical Transmission-Reducing Activity and Potency per ELISA Unit in a Randomized Phase 1 Trial

In a randomized, controlled Phase 1 trial in Malian adults (NCT02334462), Pfs25-EPA/Alhydrogel (47 μg dose) and Pfs230D1-EPA/Alhydrogel (40 μg dose) were directly compared. After the fourth dose, Pfs25-EPA/Alhydrogel failed to induce significant serum functional activity (peak mean TRA: 58.2%), whereas Pfs230D1-EPA/Alhydrogel achieved 88.9% TRA. The ELISA unit threshold for 80% TRA was 1,659 units for Pfs25 versus 218 units for Pfs230D1—a 7.6-fold potency difference [1]. This establishes that Pfs25 requires substantially higher antibody titers to achieve equivalent transmission-blocking activity compared to Pfs230D1, directly informing antigen selection for multivalent TBV strategies [1]. Additionally, Pfs25 TRA was lost by 8 weeks after the fourth dose, while Pfs230D1 TRA (73.7%) persisted at 10 weeks [1].

Malaria transmission-blocking vaccine Pfs25 Pfs230D1 Phase 1 clinical trial Standard membrane feeding assay

Pfs25 vs. Pvs25: Predictive Reliability of ELISA Antibody Titer for Functional Transmission-Blocking Activity

A direct comparison of rabbit anti-Pfs25 sera and monkey anti-Pvs25 sera in parallel membrane feeding assays revealed a stark difference in the predictive reliability of ELISA antibody units for transmission-blocking activity. For Pfs25, the Spearman rank correlation between ELISA units and percent reduction in oocyst density per mosquito was 0.934, indicating that antibody titer serves as a robust surrogate for functional activity. In contrast, the correlation for Pvs25 was only 0.616 [1]. This means that for Pvs25, ELISA titer is a substantially weaker predictor of functional transmission blockade, introducing greater uncertainty in vaccine potency assessment without direct SMFA testing. The hyperbolic curve-fitting parameters (a = 1.27 for Pfs25) further quantify the relationship [1][2].

Plasmodium falciparum Plasmodium vivax ELISA surrogate Membrane feeding assay Antibody titer-function correlation

Recombinant Expression Platform Comparison: Baculovirus vs. P. pastoris vs. E. coli for Pfs25 Product Homogeneity and Functional Integrity

A parallel, three-platform evaluation of soluble Pfs25 expression revealed critical quality differences with direct functional consequences. Soluble, monomeric Pfs25 could not be obtained from Escherichia coli despite numerous attempts. Pichia pastoris produced Pfs25 as an inhomogeneous product with O-linked glycosylation (mannose residues, evidenced by mass differences of +162 and +324 Da by intact mass spectrometry) and two predominant bands by SDS-PAGE at a 1:2 intensity ratio. In contrast, baculovirus (super Sf9) produced Pfs25 as a >90% pure, homogeneous, monomeric protein free of any glycosylation [1]. Critically, reduced and alkylated Pfs25 (plant-derived control) exhibited significantly decreased transmission-reducing activity, demonstrating that correct disulfide bond conformation—achievable only with appropriate expression platforms—is essential for functional antibody elicitation [1]. The glycosylation on Pichia-produced Pfs25 did not notably decrease transmission-reducing antibody induction, but the inhomogeneity represents a significant manufacturing and regulatory challenge for cGMP production [1].

Recombinant protein expression Baculovirus Pichia pastoris Escherichia coli Protein homogeneity Glycosylation

Pfs25-28 Fusion vs. Pfs25 Alone: Complete Transmission Blockade with Fewer Vaccinations, Lower Dose, and Longer Duration

In a head-to-head mouse immunization study, Saccharomyces cerevisiae-secreted Pfs25-28 fusion proteins (39 kDa chimeric proteins with C-terminal His6 tag) were directly compared against single-antigen Pfs25 and Pfs28. The Pfs25-28 fusion proteins were significantly more potent than either antigen alone, achieving complete inhibition of oocyst development in Anopheles freeborni mosquitoes with fewer vaccinations, at a lower antigen dose, and for a longer duration than Pfs25 or Pfs28 monovalent immunizations [1]. The enhanced potency is attributed to an immunodominant helper T-cell epitope within the Pfs28 portion, which augments the humoral response to both Pfs25 and Pfs28 components [1]. Importantly, protein production of the fusion construct was improved 12-fold by codon-optimizing Pfs28 to yeast-preferred codons (TBV28) using a modified ADH2 promoter [1].

Pfs25-Pfs28 fusion protein Saccharomyces cerevisiae Oocyst inhibition Transmission-blocking vaccine Dose-sparing

E. coli-Expressed, Refolded Pfs25: Quantitative IgG Potency for 100% Transmission Blockade vs. Expression Platform Benchmarking

In the first successful demonstration of biologically functional recombinant Pfs25 produced in E. coli, codon-harmonized rPfs25 (CHrPfs25) was expressed, subjected to simple oxidative refolding, and evaluated in mice. Purified IgG at concentrations as low as 31.25 μg/ml exhibited 100% transmission blocking in standard membrane feeding assays employing two different Anopheles species (A. gambiae and A. stephensi), demonstrating robust, species-independent activity [1]. Sera from mice immunized with CHrPfs25 in complete Freund's adjuvant or Montanide ISA51 achieved 100% transmission-blocking efficacy even at a 1:128 dilution; alum-adjuvanted sera achieved 100% blocking at 1:16 dilution [1]. This establishes a benchmark for E. coli-derived Pfs25 potency. When contextualized against the expression platform comparison study [2], this E. coli refolding approach overcomes the platform's inability to produce soluble monomeric Pfs25 directly, though it introduces oxidative refolding as an additional manufacturing step that must be controlled for disulfide bond fidelity—the parameter shown to be critical for functional activity [2].

Escherichia coli expression Oxidative refolding Transmission-blocking activity IgG potency Codon harmonization

Chemical Conjugation to EPA Carrier Protein: 75–110-Fold Enhancement of Pfs25-Specific Antibody Response vs. Unconjugated Antigen

Chemical conjugation of recombinant Pfs25H to detoxified Pseudomonas aeruginosa Exoprotein A (EPA) via thioether chemistry produces nanoparticles that dramatically enhance immunogenicity. In outbred mice, Pfs25-EPA conjugated nanoparticles formulated on Alhydrogel elicited a 75–110-fold increase in Pfs25-specific antibody levels compared to unconjugated Pfs25H/Alhydrogel [1]. This conjugation strategy directly addresses the well-documented poor immunogenicity of soluble recombinant Pfs25 [2]. The Pfs25-EPA conjugate has progressed to cGMP manufacturing and multiple Phase 1 clinical trials, with peak geometric mean anti-Pfs25 antibody levels reaching 88 μg/ml (95% CI 53–147) in the highest dose group (47 μg conjugated Pfs25 mass) after four vaccinations in malaria-naïve adults [2]. This establishes a clinical benchmark for conjugate-based Pfs25 vaccine approaches.

Pfs25-EPA conjugate Nanoparticle vaccine Carrier protein Immunogenicity enhancement Alhydrogel

Pfs25 (CAS 132965-94-7): Evidence-Based Research and Industrial Application Scenarios for Procurement Decision-Making


Clinical-Grade cGMP Manufacturing: Prioritizing Baculovirus-Expressed Pfs25 for Homogeneous, Glycosylation-Free Product

For cGMP manufacturing of a Pfs25-based TBV intended for regulatory submission, baculovirus-based expression is the platform of choice based on the direct head-to-head comparison demonstrating >90% pure, monomeric, glycosylation-free Pfs25 [1]. P. pastoris-produced Pfs25 introduces O-linked mannose heterogeneity (two predominant bands, +162/+324 Da mass adducts) that complicates lot-to-lot consistency and characterization for regulatory filings, while E. coli fails entirely to produce soluble monomeric Pfs25 [1]. Although Pichia glycosylation does not notably impair functional antibody elicitation, the product inhomogeneity represents a significant Chemistry, Manufacturing, and Controls (CMC) risk [1]. Procurement specifications should require SDS-PAGE densitometry demonstrating >90% purity as a single band and intact mass spectrometry confirming the absence of glycosylation adducts.

Cost-Effective Preclinical Research: E. coli Refolded CHrPfs25 with Defined Potency Benchmark for Murine Immunogenicity Studies

For academic or early-stage preclinical laboratories requiring Pfs25 antigen for mouse immunization and transmission-blocking assays, the E. coli codon-harmonized refolding approach provides a validated, low-cost pathway [1]. This method yields Pfs25 that elicits antibodies with 100% transmission-blocking activity at purified IgG concentrations as low as 31.25 μg/ml in SMFA across two mosquito species [1]. However, users must implement oxidative refolding quality control to confirm correct disulfide bond formation, as reduced and alkylated Pfs25 exhibits significantly decreased functional activity [2]. Procurement should include a requirement for the vendor to provide disulfide bond mapping or 1G2 monoclonal antibody binding data as a conformational integrity release criterion [2].

Clinical TBV Development Pipeline: Pfs25-EPA Conjugate Formulation as the Most Clinically Advanced and Immunogenicity-Optimized Approach

For organizations advancing Pfs25 into clinical trials, the Pfs25-EPA chemical conjugate represents the most mature development pathway, supported by cGMP manufacturing capability, Phase 1 safety and immunogenicity data in both malaria-naïve US adults [1] and malaria-exposed Malian adults [2], and a 75–110-fold immunogenicity enhancement over unconjugated Pfs25 in preclinical models [3]. The clinical benchmark of 88 μg/ml peak geometric mean anti-Pfs25 antibody titer (47 μg dose, 4 vaccinations) provides a quantitative target for new constructs [1]. When benchmarking against Pfs230D1-EPA, developers should account for the 7.6-fold higher ELISA unit requirement for Pfs25 to achieve 80% TRA, which may necessitate higher conjugate dosing or more potent adjuvant formulations [2].

Multivalent TBV Strategy Incorporating Pfs25-28 Fusion for Dose-Sparing and Extended Duration of Transmission Blockade

For vaccine developers pursuing a P. falciparum multivalent TBV strategy, the Pfs25-28 fusion protein approach offers quantitative advantages in dose-sparing and durability over Pfs25 monovalent immunization [1]. The fusion achieves complete oocyst inhibition with fewer vaccinations, at a lower antigen dose, and for a longer duration than Pfs25 alone, attributed to a helper T-cell epitope in the Pfs28 domain [1]. The 12-fold production yield improvement achieved through codon optimization (TBV28 construct) further enhances manufacturing feasibility [1]. This fusion strategy can complement Pfs230D1-based approaches to maximize breadth and durability of transmission blockade.

Quote Request

Request a Quote for ookinete antigen P25, Plasmodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.